7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Physicochemical property Lipophilicity Fragment-based drug design

7-(3-Methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 1031599-27-5) is a 7-aryl-substituted pyrrolo[3,2-d]pyrimidin-4-one with molecular formula C13H11N3O and a molecular weight of 225.25 g/mol. The compound belongs to the 9-deazahypoxanthine scaffold class, which has been explored as purine nucleoside phosphorylase (PNP) inhibitors and more recently as PCAF bromodomain ligands, although no biological data specific to this compound have been reported.

Molecular Formula C13H11N3O
Molecular Weight 225.251
CAS No. 1031599-27-5
Cat. No. B2751694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
CAS1031599-27-5
Molecular FormulaC13H11N3O
Molecular Weight225.251
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CNC3=C2N=CNC3=O
InChIInChI=1S/C13H11N3O/c1-8-3-2-4-9(5-8)10-6-14-12-11(10)15-7-16-13(12)17/h2-7,14H,1H3,(H,15,16,17)
InChIKeyMUABZBOPCIWVHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3-Methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 1031599-27-5) – Chemical Identity and Core Scaffold for Procurement Evaluation


7-(3-Methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 1031599-27-5) is a 7-aryl-substituted pyrrolo[3,2-d]pyrimidin-4-one with molecular formula C13H11N3O and a molecular weight of 225.25 g/mol [1]. The compound belongs to the 9-deazahypoxanthine scaffold class, which has been explored as purine nucleoside phosphorylase (PNP) inhibitors and more recently as PCAF bromodomain ligands, although no biological data specific to this compound have been reported [2]. The 3-methylphenyl substituent at position 7 distinguishes it from other 7-aryl analogs by its computed XLogP3 of 1.8, hydrogen bond donor count of 2, and topological polar surface area of 57.3 Ų [1].

Why 7-(3-Methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Cannot Be Interchanged with Other 7-Aryl Pyrrolo[3,2-d]pyrimidin-4-ones


Within the 7-aryl pyrrolo[3,2-d]pyrimidin-4-one series, substituent identity at position 7 critically modulates physicochemical properties that govern target engagement, solubility, and permeability. The 3-methylphenyl group in the target compound confers a distinct combination of lipophilicity (XLogP3 = 1.8), molecular weight (225.25 Da), and hydrogen bond donor/acceptor profile (2 HBD, 2 HBA), which differs from the unsubstituted 7-phenyl analog (MW 211.22, XLogP3 ≈1.3) [1][2]. These differences are sufficient to alter ligand efficiency metrics and off-target promiscuity in fragment-based or lead-optimization programs. However, because no direct comparative biological data exist for this compound, generic substitution risk remains unquantified [3].

Quantitative Differentiation Evidence for 7-(3-Methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one Versus Closest Analogs


Predicted Lipophilicity (XLogP3) Distinguishes 3-Methylphenyl from Unsubstituted Phenyl and 4-Methylphenyl Analogs

The target compound exhibits a computed XLogP3 value of 1.8, which is approximately 0.5 log units higher than the unsubstituted 7-phenyl analog (XLogP3 ≈ 1.3) and differs from the 4-methylphenyl (para-tolyl) isomer. This difference is consistent with the known Hansch π constant for a meta-methyl substituent (+0.51) and positions the compound in a lipophilicity window often preferred for CNS target engagement (1 < logP < 3) [1][2].

Physicochemical property Lipophilicity Fragment-based drug design

Molecular Weight Increase of 14.03 Da Over 7-Phenyl Analog Allows Isotopic Resolution in Mass Spectrometry Workflows

The target compound's molecular weight of 225.25 g/mol is exactly 14.03 Da greater than the 7-phenyl analog (211.22 g/mol) due to the additional methyl group [1][2]. This mass difference corresponds to one CH₂ unit and provides a distinct isotopic distribution that can be exploited for differentiation in LC-MS assay development or dual-probe metabolic tracing experiments.

Mass spectrometry Metabolite identification Isotopic differentiation

Topological Polar Surface Area and Hydrogen Bond Profile Identical to Unsubstituted Analog, Preserving Core Solubility and Permeability Determinants

The target compound and its 7-phenyl analog share identical topological polar surface area (TPSA = 57.3 Ų) and hydrogen bond donor/acceptor counts (2 HBD, 2 HBA), because the additional methyl group does not introduce heteroatoms [1][2]. This means the methyl substitution increases lipophilicity (ΔXLogP3 ≈ +0.5) without compromising passive permeability determinants governed by TPSA (<140 Ų) or hydrogen bonding, making it a cleaner lipophilic handle than heteroatom-containing substituents.

Drug-like properties Polar surface area Veber's rules

Procurement-Relevant Application Scenarios for 7-(3-Methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one


Matched-Pair SAR Probe in Fragment-Based Lead Optimization

Due to its identical TPSA and hydrogen bonding profile to the 7-phenyl parent but distinct lipophilicity (ΔXLogP3 ≈ +0.5), the target compound is ideally suited as a matched-pair analog in fragment-based drug design or SAR-by-catalog campaigns targeting purine nucleoside phosphorylase (PNP) or PCAF bromodomain scaffolds [1][2]. Its computed logP falls within CNS drug-like space (1.8), supporting use in neuroscience target programs where lipophilic tuning is required without altering polar surface interactions.

LC-MS/MS Internal Standard or Isotope-Free Differentiation Probe

The +14.01565 Da exact mass shift relative to the des-methyl 7-phenyl analog enables use as a non-radioactive differentiation probe in mass spectrometric metabolite identification or in vitro ADME assays [1]. It can serve as a co-eluting internal standard distinguishable by MRM transitions, provided chromatographic resolution of the two compounds is confirmed in the relevant matrix.

Chemical Biology Probe for Methyl-Inducible Protein Ligand Interactions

The meta-methyl group on the phenyl ring introduces a steric and electronic perturbation that may modulate π-stacking or CH-π interactions with aromatic residues in enzyme active sites [3]. While no direct target engagement data exist for this compound, its deliberate structural difference from the unsubstituted phenyl analog makes it useful for probing methyl-specific binding pockets in crystallographic fragment screening or thermal shift assays where a comparator pair is required.

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